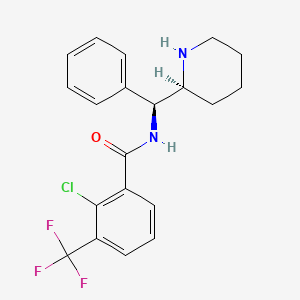

SSR504734

Descripción

Propiedades

Número CAS |

742693-38-5 |

|---|---|

Fórmula molecular |

C20H20ClF3N2O |

Peso molecular |

396.8 g/mol |

Nombre IUPAC |

2-chloro-N-[(S)-phenyl-[(2S)-piperidin-2-yl]methyl]-3-(trifluoromethyl)benzamide |

InChI |

InChI=1S/C20H20ClF3N2O/c21-17-14(9-6-10-15(17)20(22,23)24)19(27)26-18(13-7-2-1-3-8-13)16-11-4-5-12-25-16/h1-3,6-10,16,18,25H,4-5,11-12H2,(H,26,27)/t16-,18-/m0/s1 |

Clave InChI |

MEZRZVWPLXVLSO-WMZOPIPTSA-N |

SMILES isomérico |

C1CCN[C@@H](C1)[C@H](C2=CC=CC=C2)NC(=O)C3=C(C(=CC=C3)C(F)(F)F)Cl |

SMILES canónico |

C1CCNC(C1)C(C2=CC=CC=C2)NC(=O)C3=C(C(=CC=C3)C(F)(F)F)Cl |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

SSR 504734; SSR-504734; SSR504734 |

Origen del producto |

United States |

Foundational & Exploratory

SSR504734: A Technical Guide to its Mechanism of Action as a Glycine Transporter-1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

SSR504734 is a potent, selective, and reversible inhibitor of the glycine transporter-1 (GlyT1). This document provides an in-depth technical overview of the mechanism of action of this compound, detailing its molecular interactions, impact on glutamatergic neurotransmission, and the experimental evidence supporting its potential as a therapeutic agent for central nervous system (CNS) disorders. Quantitative pharmacological data are presented for comparative analysis, and key experimental methodologies are described to facilitate reproducibility and further investigation.

Core Mechanism of Action: GlyT1 Inhibition and NMDA Receptor Modulation

The primary mechanism of action of this compound is the inhibition of the glycine transporter-1 (GlyT1).[1][2] GlyT1 is a critical protein responsible for the reuptake of glycine from the synaptic cleft, thereby regulating its extracellular concentrations.[3] Glycine serves a dual role in the CNS; it is an inhibitory neurotransmitter at its own receptors and, crucially, acts as an obligatory co-agonist at the N-methyl-D-aspartate (NMDA) receptor.[2][4]

By blocking GlyT1, this compound effectively increases the concentration of glycine in the vicinity of the synapse.[1] This elevated glycine level enhances the activation of NMDA receptors by the primary agonist, glutamate.[2] The potentiation of NMDA receptor-mediated glutamatergic neurotransmission is the foundational principle behind the therapeutic potential of this compound, particularly in conditions hypothesized to involve NMDA receptor hypofunction, such as schizophrenia.[1][2]

The signaling pathway is visualized in the diagram below:

Caption: this compound inhibits GlyT1, increasing synaptic glycine and potentiating NMDA receptor function.

Quantitative Pharmacological Data

The potency and selectivity of this compound have been characterized across various in vitro and in vivo models. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibition of Glycine Transporter-1 (GlyT1)

| Species | IC50 (nM) | Reference |

| Human | 18 | [1][5] |

| Rat | 15 | [1][5] |

| Mouse | 38 | [1][5] |

IC50: Half maximal inhibitory concentration.

Table 2: In Vivo Efficacy and Potency

| Model | Parameter | Dose/Concentration | Species | Reference |

| Ex vivo Glycine Uptake (cortical homogenates) | ID50 | 5 mg/kg i.p. | Mouse | [1] |

| Increase in Extracellular Glycine (prefrontal cortex) | MED | 3 mg/kg i.p. | Rat | [1] |

| Potentiation of NMDA-mediated EPSCs (hippocampal slices) | MEC | 0.5 µM | Rat | [1] |

| Reversal of MK-801-induced Hyperactivity | MED | 10-30 mg/kg i.p. | Mouse/Rat | [1] |

| Normalization of Prepulse Inhibition Deficit (DBA/2 mice) | MED | 15 mg/kg i.p. | Mouse | [1] |

| Reversal of PCP-induced Attentional Deficits | MED | 1-3 mg/kg i.p. | Rat | [1] |

| Increase in Extracellular Dopamine (prefrontal cortex) | MED | 10 mg/kg i.p. | Rat | [1] |

| Promotion of Cognitive Flexibility (ASST) | Effective Dose | 3 and 10 mg/kg i.p. | Rat | [6] |

| Enhancement of Working Memory (Delayed Alternation Task) | Effective Dose | 10 and 30 mg/kg i.p. | Mouse | [7] |

ID50: Dose that inhibits the response by 50%; MED: Minimal efficacious dose; MEC: Minimal efficacious concentration; i.p.: Intraperitoneal; ASST: Attentional Set-Shifting Task; EPSCs: Excitatory Postsynaptic Currents; PCP: Phencyclidine.

Detailed Experimental Protocols

The mechanism of action of this compound has been elucidated through a series of key experiments. The methodologies for these are detailed below.

In Vitro Glycine Uptake Assay

This assay quantifies the ability of this compound to inhibit the uptake of glycine into cells expressing GlyT1.

-

Cell Lines: Human SK-N-MC or rat C6 glioma cells, which endogenously express GlyT1.

-

Protocol:

-

Cells are cultured to confluence in appropriate media.

-

On the day of the experiment, cells are washed with a Krebs-HEPES buffer.

-

Cells are pre-incubated with varying concentrations of this compound (e.g., 15 nM - 86 µM) for a defined period (e.g., 10 minutes) at 37°C.[5]

-

Radiolabeled [¹⁴C]glycine is added to the buffer and incubated for a short period (e.g., 10-20 minutes) to allow for uptake.

-

The incubation is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular [¹⁴C]glycine.

-

Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

Non-specific uptake is determined in the presence of a high concentration of a known GlyT1 inhibitor or by incubation at 4°C.

-

Specific uptake is calculated by subtracting non-specific uptake from total uptake.

-

The concentration of this compound that inhibits 50% of the specific glycine uptake (IC50) is determined by non-linear regression analysis.

-

In Vivo Microdialysis for Extracellular Glycine Measurement

This technique allows for the in vivo sampling and measurement of neurotransmitter levels in specific brain regions of freely moving animals.

-

Animal Model: Male Sprague-Dawley rats.

-

Surgical Procedure:

-

Rats are anesthetized, and a guide cannula is stereotaxically implanted, targeting the prefrontal cortex.

-

Animals are allowed to recover for several days.

-

-

Microdialysis Protocol:

-

A microdialysis probe is inserted through the guide cannula.

-

The probe is perfused with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 0.1-5 µL/min).[4]

-

After a stabilization period to establish a baseline, this compound (e.g., 3-10 mg/kg) is administered via intraperitoneal (i.p.) injection.[1]

-

Dialysate samples are collected at regular intervals (e.g., every 15-30 minutes) both before and after drug administration.

-

The concentration of glycine in the dialysate is quantified using high-performance liquid chromatography (HPLC) with fluorescence detection after derivatization.

-

Changes in extracellular glycine levels are expressed as a percentage of the pre-drug baseline.

-

Electrophysiological Recording of NMDA-Mediated EPSCs

This method directly assesses the functional consequence of increased synaptic glycine on NMDA receptor activity in brain tissue.

-

Preparation: Acute hippocampal slices (300-400 µm thick) are prepared from rats.

-

Recording:

-

Slices are maintained in an interface or submerged recording chamber perfused with aCSF.

-

Whole-cell patch-clamp recordings are obtained from CA1 pyramidal neurons.

-

To isolate NMDA receptor-mediated currents, AMPA receptor antagonists (e.g., CNQX) are included in the aCSF, and the cell is voltage-clamped at a depolarized potential (e.g., +40 mV) to relieve the magnesium block of the NMDA receptor.

-

Excitatory postsynaptic currents (EPSCs) are evoked by electrical stimulation of the Schaffer collateral pathway.

-

A stable baseline of NMDA-mediated EPSCs is recorded.

-

This compound (e.g., 0.5 µM) is bath-applied, and the amplitude and kinetics of the EPSCs are recorded.[1]

-

Potentiation of the NMDA-mediated current by this compound is quantified.

-

Prepulse Inhibition (PPI) of the Acoustic Startle Reflex

PPI is a measure of sensorimotor gating, a process that is often deficient in individuals with schizophrenia. This behavioral paradigm assesses the ability of a weak sensory stimulus (prepulse) to inhibit the motor response to a subsequent strong stimulus (pulse).

-

Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response of the animal (e.g., a mouse).

-

Protocol:

-

The animal is placed in the chamber and allowed to acclimate for a period (e.g., 5 minutes) with background white noise.

-

This compound or vehicle is administered at a specified time before the test (e.g., 30 minutes).

-

The test session consists of several trial types presented in a pseudorandom order:

-

Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) to elicit a baseline startle response.

-

Prepulse-pulse trials: The strong pulse is preceded by a weak, non-startling stimulus (e.g., 75-85 dB).

-

No-stimulus trials: Only background noise to measure baseline movement.

-

-

The startle amplitude is recorded for each trial.

-

Percent PPI is calculated as: [1 - (startle amplitude on prepulse-pulse trial / startle amplitude on pulse-alone trial)] x 100.

-

The effect of this compound on PPI is evaluated by comparing the percent PPI in drug-treated animals to vehicle-treated controls.

-

The workflow for a typical PPI experiment is illustrated below:

Caption: Workflow for a Prepulse Inhibition (PPI) experiment to assess sensorimotor gating.

Attentional Set-Shifting Task (ASST)

The ASST is a test of cognitive flexibility, a domain of executive function that is often impaired in schizophrenia. It measures the ability of an animal to shift attention between different perceptual dimensions.

-

Apparatus: A testing arena with two digging pots. The pots can contain different digging media (e.g., sand, sawdust) and be scented with different odors. A food reward is buried in one of the pots.

-

Protocol:

-

Animals (e.g., rats) are mildly food-deprived to motivate digging.

-

This compound (e.g., 3 or 10 mg/kg) or vehicle is administered before the test.[8]

-

The task consists of a series of discriminations where the animal must learn a rule to find the reward. The rule is based on either the digging medium or the odor.

-

The key stage is the Extra-Dimensional (ED) Shift . Prior to this stage, the animal learns that one dimension (e.g., digging medium) is relevant for finding the reward. In the ED shift, the previously irrelevant dimension (e.g., odor) becomes the new relevant cue.

-

The number of trials required to reach a criterion of correct choices (e.g., 6 consecutive correct digs) is recorded for each stage.

-

Impaired cognitive flexibility is indicated by a significantly higher number of trials to reach criterion during the ED shift compared to a preceding Intra-Dimensional (ID) shift (where the relevant dimension remains the same, but the exemplars change).

-

The ability of this compound to improve cognitive flexibility is demonstrated by a reduction in the number of trials to criterion specifically in the ED shift stage.[6]

-

Other Pharmacological Effects

In addition to its primary mechanism, studies have revealed other effects of this compound:

-

Dopamine Modulation: this compound has been shown to increase extracellular dopamine levels in the rat prefrontal cortex.[1] This may contribute to its effects on cognition and negative symptoms in schizophrenia.

-

Anti-epileptic Potential: In some preclinical models, this compound increased the threshold for seizures, suggesting a potential role in epilepsy treatment.[9][10] However, it did not affect neurotransmitter levels in the context of seizures in these studies.[9][10]

-

Inflammatory Markers: One study reported that this compound increased the levels of several inflammatory markers in the serum of mice.[9][10] The implications of this finding require further investigation.

Summary and Future Directions

This compound is a well-characterized GlyT1 inhibitor that enhances NMDA receptor function by increasing extracellular glycine concentrations. This mechanism has been validated through a range of in vitro and in vivo experiments, demonstrating the compound's potential to ameliorate deficits associated with glutamatergic hypofunction. The preclinical data strongly support its investigation for schizophrenia, where it may address not only positive symptoms but also the challenging domains of negative and cognitive symptoms.[1][2] While early clinical development was initiated, the current status is not publicly known.[4] Further research is warranted to fully understand the therapeutic window, the long-term effects of GlyT1 inhibition, and the clinical translatability of the robust preclinical findings.

References

- 1. This compound enhances basal expression of prepulse inhibition but exacerbates the disruption of prepulse inhibition by apomorphine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determination of the extracellular concentration of glycine in the rat spinal cord dorsal horn by quantitative microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ftp.sanger.ac.uk [ftp.sanger.ac.uk]

- 7. The Attentional Set Shifting Task: A Measure of Cognitive Flexibility in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Blockade of glycine transporter 1 by SSR-504734 promotes cognitive flexibility in glycine/NMDA receptor-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. [Prepulse inhibition (PPI) of the Acoustic Startle Response]:Glycoscience Protocol Online Database [jcggdb.jp]

SSR504734: A Deep Dive into its Function as a Selective Glycine Transporter-1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

SSR504734 is a potent and selective inhibitor of the glycine transporter-1 (GlyT1).[1] This technical guide delineates the core function of this compound, its mechanism of action, and its potential therapeutic applications. By blocking the reuptake of glycine, this compound increases extracellular glycine concentrations, thereby potentiating N-methyl-D-aspartate (NMDA) receptor-mediated neurotransmission.[1][2] This modulation of the glutamatergic system underlies its observed efficacy in preclinical models of schizophrenia, anxiety, and depression.[1] This document provides a comprehensive overview of the quantitative data, experimental protocols, and signaling pathways associated with this compound.

Core Function and Mechanism of Action

This compound functions as a selective and reversible inhibitor of GlyT1 in humans, rats, and mice.[1] The primary mechanism of action of this compound is the potentiation of glutamatergic neurotransmission through the enhancement of NMDA receptor function.[1] Glycine is an essential co-agonist for the activation of NMDA receptors by glutamate.[2] By inhibiting GlyT1, this compound effectively increases the concentration of glycine in the synaptic cleft.[1] This elevated glycine level leads to greater occupancy of the glycine binding site on the NMDA receptor, resulting in enhanced receptor activation and improved glutamatergic signaling.[1][2] This targeted action on the glutamatergic system, particularly in brain regions where it may be hypoactive, is thought to be the basis for its therapeutic potential in various central nervous system (CNS) disorders.[1][2]

Signaling Pathway

The following diagram illustrates the signaling pathway affected by this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound from various preclinical studies.

Table 1: In Vitro and Ex Vivo Potency

| Parameter | Species | Tissue/Cell Line | Value | Reference |

| IC₅₀ | Human | - | 18 nM | [1] |

| Rat | - | 15 nM | [1] | |

| Mouse | - | 38 nM | [1] | |

| ID₅₀ | Mouse | Cortical Homogenates | 5 mg/kg (i.p.) | [1] |

| MEC | Rat | Hippocampal Slices | 10 nM (for [³H]acetylcholine release) | [1] |

| Rat | Hippocampal Slices | 0.5 µM (for NMDA-mediated EPSCs) | [1] |

IC₅₀: Half maximal inhibitory concentration; ID₅₀: Half maximal inhibitory dose; MEC: Minimal efficacious concentration; i.p.: Intraperitoneal.

Table 2: In Vivo Efficacy in Animal Models

| Model | Species | Effect | MED/Dose | Route | Reference |

| Glycine Levels | Rat | Increased extracellular glycine in PFC | 3 mg/kg | i.p. | [1] |

| Schizophrenia-like behaviors | |||||

| Prepulse Inhibition Deficit | DBA/2 Mice | Normalized deficit | 15 mg/kg | i.p. | [1] |

| Amphetamine-induced Hyperactivity | Rats (neonatal PCP treatment) | Reversed hyperactivity | 1-3 mg/kg | i.p. | [1] |

| Selective Attention Deficits | Rats (neonatal PCP treatment) | Reversed deficits | 1-3 mg/kg | i.p. | [1] |

| MK-801-induced Hyperactivity | Mice & Rats | Reversed hyperactivity | 10-30 mg/kg | i.p. | [1] |

| Intrastriatal Glycine-induced Rotations | Mice | Potentiated rotations | 1 mg/kg | i.p. | [1] |

| Anxiety/Depression-like behaviors | |||||

| Ultrasonic Distress Calls | Rat Pups | Reduced calls | 1 mg/kg | s.c. | [1] |

| Chronic Mild Stress | Mice | Antidepressant-like effect | 10 mg/kg | i.p. | [1] |

| Paradoxical Sleep Latency | Rats | Increased latency | 30 mg/kg | i.p. | [1] |

| Contextual Conditioned Fear | Rats | Attenuated acquisition and expression | 30 mg/kg | i.p. | [3] |

| Cognitive Enhancement | |||||

| Attentional Set-Shifting Task | Rats | Improved cognitive flexibility | 3 and 10 mg/kg | i.p. | [4] |

| Continuous Delayed Alternation Task | C57BL/6 Mice | Enhanced working memory | 10 and 30 mg/kg | i.p. | [5] |

| Other | |||||

| PFC Neuron Firing Reduction | Rats | Reversed reduction | 0.3 mg/kg | i.v. | [1] |

| Extracellular Dopamine in PFC | Rat | Increased dopamine levels | 10 mg/kg | i.p. | [1] |

MED: Minimal efficacious dose; PFC: Prefrontal cortex; PCP: Phencyclidine; i.p.: Intraperitoneal; s.c.: Subcutaneous; i.v.: Intravenous.

Experimental Protocols

Detailed methodologies for key experiments cited are provided below.

Attentional Set-Shifting Task (ASST) in Rats

This task assesses cognitive flexibility, a key executive function often impaired in schizophrenia.[4]

-

Apparatus: A testing box with two compartments, allowing for the presentation of two digging pots.

-

Stimuli: Different digging media (e.g., sawdust, shredded paper) and distinct odors (e.g., vanilla, peppermint) are used to create different dimensions for discrimination.

-

Procedure:

-

Habituation and Training: Rats are food-deprived to 85-90% of their free-feeding body weight and habituated to the testing apparatus and digging for a food reward (e.g., a small piece of cereal).

-

Discrimination Phases: The task consists of a series of discrimination problems where the rat must learn a rule to find the food reward. The rules are based on either the digging medium or the odor.

-

Simple Discrimination (SD): The rat learns to discriminate between two digging media.

-

Compound Discrimination (CD): Irrelevant odor cues are introduced, but the rule (digging medium) remains the same.

-

Intra-dimensional Shift (IDS): New exemplars of digging media and odors are introduced, but the relevant dimension (medium) remains the same.

-

Extra-dimensional Shift (EDS): The previously irrelevant dimension (odor) becomes the relevant rule for finding the reward. This is the key measure of cognitive flexibility.

-

Reversal Learning: The previously correct and incorrect exemplars within a dimension are reversed.

-

-

Drug Administration: this compound (e.g., 3 and 10 mg/kg) is administered intraperitoneally at a specified time (e.g., 30 minutes) before the testing session.[4]

-

-

Data Analysis: The primary measure is the number of trials required to reach a criterion of a set number of consecutive correct choices (e.g., 6). A significant reduction in the number of trials to criterion in the EDS phase for the drug-treated group compared to the vehicle group indicates improved cognitive flexibility.[4]

Experimental Workflow: Attentional Set-Shifting Task

Prepulse Inhibition (PPI) of Acoustic Startle in Mice

PPI is a measure of sensorimotor gating, which is deficient in schizophrenic patients.

-

Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response of the animal.

-

Procedure:

-

Acclimation: The mouse is placed in the startle chamber for a brief acclimation period with background white noise.

-

Test Session: The session consists of different trial types presented in a pseudorandom order:

-

Pulse-alone trials: A high-intensity acoustic stimulus (e.g., 120 dB) is presented to elicit a startle response.

-

Prepulse-pulse trials: A weaker, non-startling acoustic stimulus (the prepulse, e.g., 75-90 dB) is presented shortly before the startling pulse (e.g., 100 ms).

-

No-stimulus trials: Only background noise is present to measure baseline movement.

-

-

Drug Administration: this compound (e.g., 15 mg/kg) is administered intraperitoneally prior to the test session.[1]

-

-

Data Analysis: PPI is calculated as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials: (%PPI = [1 - (startle response on prepulse-pulse trial / startle response on pulse-alone trial)] x 100). An increase in %PPI in the drug-treated group compared to a deficit model (e.g., DBA/2 mice) indicates a restoration of sensorimotor gating.[1]

Clinical Development

This compound was reported to have entered Phase I clinical trials for schizophrenia.[6] However, no data from these trials have been publicly reported, and the current development status of the compound is unknown.[6]

Discussion and Future Directions

This compound has demonstrated a robust preclinical profile, suggesting its potential as a therapeutic agent for CNS disorders characterized by glutamatergic hypofunction. Its ability to enhance NMDA receptor signaling through a novel mechanism offers a promising alternative to traditional antipsychotic and antidepressant medications. The compound has shown efficacy in animal models relevant to the positive, negative, and cognitive symptoms of schizophrenia, as well as in models of anxiety and depression.[1]

Further research is warranted to fully elucidate the therapeutic potential of this compound. The lack of publicly available clinical trial data makes it difficult to assess its efficacy and safety in humans. Future studies should aim to confirm the promising preclinical findings in well-designed clinical trials. Additionally, exploring the potential of this compound in other neurological conditions associated with NMDA receptor dysfunction could be a valuable avenue for future research. The investigation of biomarkers to identify patient populations most likely to respond to GlyT1 inhibition could also enhance the potential for successful clinical development.

Conclusion

This compound is a selective GlyT1 inhibitor that enhances NMDA receptor function by increasing synaptic glycine levels. Its comprehensive preclinical data package demonstrates its potential in treating a range of CNS disorders, most notably schizophrenia. The detailed quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals interested in the further investigation and potential clinical application of this compound. While the clinical development path remains unclear, the underlying mechanism of action of this compound continues to be a highly relevant and promising target for novel therapeutic interventions in psychiatry.

References

- 1. Neurochemical, electrophysiological and pharmacological profiles of the selective inhibitor of the glycine transporter-1 this compound, a potential new type of antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Glycine Transport Inhibitors for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a glycine transporter-1 inhibitor, attenuates acquisition and expression of contextual conditioned fear in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Blockade of glycine transporter 1 by SSR-504734 promotes cognitive flexibility in glycine/NMDA receptor-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The glycine transporter 1 inhibitor this compound enhances working memory performance in a continuous delayed alternation task in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

SSR504734: A Technical Guide for the Selective GlyT1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

SSR504734 is a potent, selective, and reversible inhibitor of the glycine transporter 1 (GlyT1). By blocking the reuptake of glycine, this compound elevates extracellular glycine concentrations, thereby potentiating N-methyl-D-aspartate (NMDA) receptor-mediated glutamatergic neurotransmission. This mechanism of action has positioned this compound as a compound of significant interest for the therapeutic intervention of central nervous system (CNS) disorders, particularly schizophrenia, where NMDA receptor hypofunction is implicated. This technical guide provides an in-depth overview of this compound, including its mechanism of action, pharmacological data, and detailed experimental protocols relevant to its study.

Introduction

Glycine is an essential co-agonist at the NMDA receptor, a key player in synaptic plasticity, learning, and memory. The concentration of glycine in the synaptic cleft is tightly regulated by glycine transporters, primarily GlyT1, which is predominantly expressed in glial cells and presynaptic glutamatergic terminals in the forebrain. Inhibition of GlyT1 represents a promising therapeutic strategy to enhance NMDA receptor function and address the cognitive and negative symptoms associated with schizophrenia. This compound has emerged as a valuable research tool and potential therapeutic agent in this context.

Mechanism of Action

This compound acts as a competitive and reversible inhibitor of GlyT1.[1] By binding to the transporter, it blocks the reuptake of glycine from the synaptic cleft into glial cells and presynaptic neurons. This leads to an accumulation of extracellular glycine, which in turn enhances the activation of NMDA receptors by the primary agonist, glutamate. The potentiation of NMDA receptor signaling is the cornerstone of the pharmacological effects of this compound.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.

Table 1: In Vitro Potency of this compound

| Parameter | Species | Value (nM) | Reference |

| IC₅₀ | Human | 18 | [1] |

| IC₅₀ | Rat | 15 | [1] |

| IC₅₀ | Mouse | 38 | [1] |

Table 2: In Vivo Efficacy of this compound

| Model | Species | Dose | Effect | Reference |

| Ex vivo Glycine Uptake | Mouse | ID₅₀: 5.0 mg/kg (i.p.) | Inhibition of glycine uptake in cortical homogenates | [1] |

| Extracellular Glycine Levels | Rat | 10 mg/kg (i.p.) | Increased glycine in prefrontal cortex | [1] |

| Working Memory (Delayed Alternation) | Mouse | 10, 30 mg/kg (i.p.) | Improved choice accuracy | [2] |

| Cognitive Flexibility (Set-Shifting) | Rat | 3, 10 mg/kg (i.p.) | Fewer trials to criterion in extra-dimensional shift | [3] |

Table 3: Pharmacokinetic Parameters of this compound in Male Sprague-Dawley Rats

| Parameter | Route | Dose (mg/kg) | Value |

| Cmax | Oral | 10 | ~1 µg/mL |

| Tmax | Oral | 10 | ~1 hour |

| Half-life (t½) | Oral | 10 | ~3 hours |

| Brain-to-Plasma Ratio | Oral | 10 | ~1 |

Note: Specific pharmacokinetic values can vary between studies and experimental conditions.

Experimental Protocols

[³H]Glycine Uptake Assay in CHO-K1 Cells Stably Expressing Human GlyT1a

This protocol is adapted from established methods for assessing GlyT1 inhibitor activity.[4]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on human GlyT1a.

Materials:

-

CHO-K1 cells stably expressing human GlyT1a (CHO-K1/hGlyT1a)

-

Culture medium: Ham's F-12K with 10% FBS and a selection antibiotic (e.g., puromycin)

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological salt solution

-

[³H]Glycine (specific activity ~15-30 Ci/mmol)

-

Unlabeled glycine

-

This compound

-

Scintillation cocktail

-

Multi-well plates (e.g., 96-well or 384-well)

-

Scintillation counter

Procedure:

-

Cell Culture: Culture CHO-K1/hGlyT1a cells in T75 flasks at 37°C in a humidified atmosphere with 5% CO₂. Passage cells every 2-3 days to maintain sub-confluent cultures.

-

Cell Plating: Seed cells into 96-well plates at a density of 40,000-60,000 cells per well and allow them to adhere and grow for 24-48 hours.

-

Assay Preparation:

-

Prepare a stock solution of [³H]Glycine in assay buffer. The final concentration in the assay will typically be around the Kₘ value for glycine at GlyT1 (e.g., 20-50 nM).

-

Prepare serial dilutions of this compound in assay buffer.

-

-

Uptake Assay:

-

Aspirate the culture medium from the wells and wash the cells twice with pre-warmed assay buffer.

-

Add the this compound dilutions to the wells and pre-incubate for 10-15 minutes at room temperature.

-

Initiate the uptake by adding the [³H]Glycine solution to each well.

-

Incubate for a predetermined time (e.g., 10-20 minutes) at room temperature. This incubation time should be within the linear range of glycine uptake.

-

-

Termination of Uptake:

-

Rapidly aspirate the radioactive solution from the wells.

-

Wash the cells three times with ice-cold assay buffer to remove unbound radioactivity.

-

-

Cell Lysis and Scintillation Counting:

-

Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH or 1% SDS) to each well.

-

Transfer the lysate to scintillation vials.

-

Add scintillation cocktail to each vial and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known GlyT1 inhibitor like sarcosine) from the total uptake.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

In Vivo Microdialysis in the Rat Prefrontal Cortex

This protocol outlines the general procedure for measuring extracellular glycine levels in the prefrontal cortex of freely moving rats following this compound administration.

Objective: To assess the effect of this compound on extracellular glycine concentrations in the rat prefrontal cortex.

Materials:

-

Male Sprague-Dawley rats (250-300 g)

-

Stereotaxic apparatus

-

Microdialysis probes (e.g., CMA 12, 2 mm membrane)

-

Guide cannula

-

Microinfusion pump

-

Fraction collector

-

Artificial cerebrospinal fluid (aCSF): e.g., 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂, buffered to pH 7.4

-

This compound

-

HPLC system with fluorescence detection

-

Derivatizing agent for glycine (e.g., o-phthalaldehyde/β-mercaptoethanol)

Procedure:

-

Surgical Implantation of Guide Cannula:

-

Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane).

-

Mount the rat in a stereotaxic apparatus.

-

Implant a guide cannula targeted to the medial prefrontal cortex using stereotaxic coordinates.

-

Secure the guide cannula to the skull with dental cement.

-

Allow the rat to recover from surgery for at least 48 hours.

-

-

Microdialysis Probe Insertion and Perfusion:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula into the prefrontal cortex.

-

Connect the probe to a microinfusion pump and perfuse with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Allow a stabilization period of at least 1-2 hours to obtain a stable baseline of extracellular glycine.

-

-

Sample Collection:

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials using a fraction collector.

-

Collect at least three baseline samples before drug administration.

-

-

Drug Administration:

-

Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle.

-

Continue collecting dialysate samples for several hours post-administration.

-

-

Glycine Analysis by HPLC:

-

Derivatize the glycine in the dialysate samples with a fluorescent agent.

-

Inject the derivatized samples into an HPLC system equipped with a fluorescence detector.

-

Separate the amino acids using a reverse-phase column and an appropriate mobile phase gradient.

-

Quantify the glycine concentration in each sample by comparing the peak area to that of known standards.

-

-

Data Analysis:

-

Express the glycine concentrations as a percentage of the mean baseline concentration.

-

Compare the glycine levels in the this compound-treated group to the vehicle-treated group using appropriate statistical analysis (e.g., two-way ANOVA with repeated measures).

-

Signaling Pathways

The primary downstream effect of this compound-mediated GlyT1 inhibition is the potentiation of NMDA receptor signaling. Activation of NMDA receptors leads to an influx of Ca²⁺ into the postsynaptic neuron, which triggers a cascade of intracellular signaling events. Key downstream pathways include the activation of Calcium/calmodulin-dependent protein kinase II (CaMKII) and the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) pathway. These pathways are crucial for synaptic plasticity, gene expression, and neuronal survival.

References

- 1. NMDA receptor-mediated CaMKII/ERK activation contributes to renal fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Interaction Between αCaMKII and GluN2B Controls ERK-Dependent Plasticity | Journal of Neuroscience [jneurosci.org]

- 3. The Role of CaMKII and ERK Signaling in Addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vivo Microdialysis Shows Differential Effects of Prenatal Protein Malnutrition and Stress on Norepinephrine, Dopamine, and Serotonin Levels in Rat Orbital Frontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of SSR504734: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SSR504734 is a potent, selective, and reversible inhibitor of the glycine transporter-1 (GlyT1). By blocking the reuptake of glycine, this compound elevates extracellular glycine levels in the synapse, thereby potentiating N-methyl-D-aspartate (NMDA) receptor-mediated glutamatergic neurotransmission. This mechanism of action has positioned this compound as a promising therapeutic agent for CNS disorders characterized by NMDA receptor hypofunction, such as schizophrenia. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its binding affinity, in vitro and in vivo efficacy, and the underlying signaling pathways. The information is presented through structured data tables, detailed experimental protocols, and explanatory diagrams to facilitate a deeper understanding for research and development professionals.

Core Mechanism of Action: GlyT1 Inhibition and NMDA Receptor Modulation

This compound exerts its pharmacological effects by selectively inhibiting the glycine transporter-1 (GlyT1)[1]. GlyT1 is a key protein responsible for the reuptake of glycine from the synaptic cleft into glial cells and presynaptic neurons[2]. Glycine is an essential co-agonist for the activation of NMDA receptors, a subtype of ionotropic glutamate receptors critical for synaptic plasticity and neurotransmission[2][3][4].

By inhibiting GlyT1, this compound leads to an increase in the synaptic concentration of glycine. This enhanced availability of glycine potentiates the function of NMDA receptors, which are often hypoactive in conditions like schizophrenia[1][3]. The potentiation of NMDA receptor activity is the primary mechanism through which this compound is thought to exert its therapeutic effects, including antipsychotic, anxiolytic, and antidepressant-like activities observed in preclinical models[1].

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Binding Affinity and Glycine Uptake Inhibition

| Parameter | Species | IC50 (nM) | Reference |

| GlyT1 Inhibition | Human | 18 | [1][5] |

| Rat | 15 | [1][5] | |

| Mouse | 38 | [1][5] | |

| GlyT1 Binding (Rat Brain Cortex) | Rat | Moderate inhibition at 0.1 µM, significant at 20 µM and 100 µM | [6] |

Table 2: Ex Vivo and In Vivo Efficacy

| Parameter | Model | MED/MEC/ID50 | Route | Reference |

| Ex Vivo Glycine Uptake Inhibition | Mouse Cortical Homogenates | ID50: 5 mg/kg | i.p. | [1] |

| Mouse Cortical Homogenates | ID50: 4.6 mg/kg | p.o. | [5] | |

| Increased Extracellular Glycine | Rat Prefrontal Cortex | MED: 3 mg/kg | i.p. | [1] |

| Potentiation of NMDA-mediated EPSCs | Rat Hippocampal Slices | MEC: 0.5 µM | - | [1] |

| Reversal of decreased [3H]ACh release | Rat Hippocampal Slices | MEC: 10 nM | - | [1] |

| Reversal of reduced PFC neuron firing | Rat | MED: 0.3 mg/kg | i.v. | [1] |

| Reversal of MK-801-induced hyperactivity | Mice and Rats | MED: 10-30 mg/kg | i.p. | [1] |

| Normalization of prepulse inhibition deficit | DBA/2 Mice | MED: 15 mg/kg | i.p. | [1] |

| Reversal of phencyclidine-induced deficits | Rats | MED: 1-3 mg/kg | i.p. | [1][3] |

| Increased Extracellular Dopamine | Rat Prefrontal Cortex | MED: 10 mg/kg | i.p. | [1] |

| Antidepressant-like effects (chronic mild stress) | Mice | 10 mg/kg | i.p. | [1] |

| Anxiolytic-like effects (ultrasonic distress calls) | Rat Pups | MED: 1 mg/kg | s.c. | [1] |

| Increased latency of paradoxical sleep | Rats | MED: 30 mg/kg | i.p. | [1] |

| Promotion of cognitive flexibility (ASST) | Rats | 3 and 10 mg/kg | i.p. | [4] |

Detailed Experimental Protocols

This section provides an overview of the methodologies used in key experiments to characterize this compound.

In Vitro Glycine Uptake Assay

Objective: To determine the inhibitory potency of this compound on glycine uptake by GlyT1.

Methodology:

-

Cell Culture: Human SK-N-MC or rat C6 cells, which endogenously express GlyT1, are cultured to confluence in appropriate media.

-

Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in assay buffer.

-

Assay Procedure:

-

Cells are washed with buffer and pre-incubated with different concentrations of this compound or vehicle for a specified time (e.g., 10 minutes)[5].

-

[¹⁴C]glycine is added to the cells and incubated for a short period to allow for uptake.

-

The uptake is terminated by rapidly washing the cells with ice-cold buffer.

-

Cells are lysed, and the amount of radioactivity incorporated into the cells is measured using a scintillation counter.

-

-

Data Analysis: The percentage of inhibition of glycine uptake at each concentration of this compound is calculated relative to the vehicle control. The IC50 value is then determined by fitting the data to a concentration-response curve.

Ex Vivo Glycine Uptake Assay

Objective: To assess the in vivo target engagement of this compound after systemic administration.

Methodology:

-

Animal Dosing: Mice are administered this compound or vehicle via intraperitoneal (i.p.) or oral (p.o.) route[1][5].

-

Tissue Collection: At a specified time post-dosing (e.g., 30 minutes for i.p., 60 minutes for p.o.), animals are euthanized, and the cerebral cortex is rapidly dissected[7].

-

Homogenate Preparation: The cortical tissue is homogenized in a suitable buffer.

-

Uptake Assay:

-

The homogenate is incubated with [¹⁴C]glycine in the presence and absence of a high concentration of a known GlyT1 inhibitor to determine specific and non-specific uptake.

-

The reaction is terminated, and the amount of radioactivity in the homogenate is quantified.

-

-

Data Analysis: The specific glycine uptake in the this compound-treated group is compared to the vehicle-treated group to determine the percentage of inhibition. The ID50 value is calculated from the dose-response curve[7].

Electrophysiology in Hippocampal Slices

Objective: To measure the effect of this compound on NMDA receptor-mediated synaptic currents.

Methodology:

-

Slice Preparation: Hippocampal slices are prepared from rat brains.

-

Electrophysiological Recording: Whole-cell patch-clamp recordings are performed on pyramidal neurons in the CA1 region.

-

Stimulation: Excitatory postsynaptic currents (EPSCs) are evoked by electrical stimulation of the Schaffer collaterals.

-

NMDA Receptor Isolation: NMDA receptor-mediated EPSCs are isolated pharmacologically by blocking AMPA receptors and in the presence of low extracellular magnesium.

-

Drug Application: this compound is bath-applied at various concentrations (e.g., 0.5 µM)[1].

-

Data Analysis: The amplitude and kinetics of the NMDA receptor-mediated EPSCs are measured before and after the application of this compound to determine the degree of potentiation.

Animal Models of Schizophrenia

Objective: To evaluate the antipsychotic-like potential of this compound.

3.4.1. MK-801-Induced Hyperactivity

-

Rationale: The NMDA receptor antagonist MK-801 induces hyperactivity in rodents, which is considered a model for the positive symptoms of schizophrenia[1][8].

-

Protocol:

-

Animals are pre-treated with this compound (e.g., 10-30 mg/kg, i.p.) or vehicle.

-

After a specified pre-treatment time, animals are administered MK-801.

-

Locomotor activity is then measured in an open-field arena.

-

A reversal of MK-801-induced hyperactivity by this compound indicates antipsychotic-like efficacy[1].

-

3.4.2. Prepulse Inhibition (PPI) Deficit

-

Rationale: Deficits in sensorimotor gating, measured by PPI of the startle reflex, are observed in schizophrenic patients. The DBA/2 mouse strain exhibits a natural deficit in PPI[1][3].

-

Protocol:

-

DBA/2 mice are treated with this compound (e.g., 15 mg/kg, i.p.) or vehicle.

-

Animals are placed in a startle chamber, and their startle response to a loud acoustic stimulus is measured with and without a preceding weaker prepulse.

-

Normalization of the PPI deficit by this compound suggests efficacy in improving sensorimotor gating[1].

-

Concluding Summary

This compound is a well-characterized GlyT1 inhibitor with a robust preclinical data package supporting its potential as a novel therapeutic for schizophrenia and other CNS disorders. Its mechanism of action, centered on the potentiation of NMDA receptor function through increased synaptic glycine, addresses the hypoglutamatergic hypothesis of schizophrenia[1][3]. The compound has demonstrated target engagement and efficacy across a range of in vitro and in vivo models. The data presented in this guide provide a solid foundation for further research and development of GlyT1 inhibitors as a therapeutic class.

References

- 1. Neurochemical, electrophysiological and pharmacological profiles of the selective inhibitor of the glycine transporter-1 this compound, a potential new type of antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Directly and Indirectly Targeting the Glycine Modulatory Site to Modulate NMDA Receptor Function to Address Unmet Medical Needs of Patients With Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glycine Transport Inhibitors for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Blockade of glycine transporter 1 by SSR-504734 promotes cognitive flexibility in glycine/NMDA receptor-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Effect of this compound, a Selective Glycine Transporter Type 1 Inhibitor, on Seizure Thresholds, Neurotransmitter Levels, and Inflammatory Markers in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Glycine Transporter-1 Inhibitor SSR103800 Displays a Selective and Specific Antipsychotic-like Profile in Normal and Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery of SSR504734: A GlyT1 Inhibitor for Neurological Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

SSR504734 is a potent and selective inhibitor of the glycine transporter 1 (GlyT1), a key protein responsible for regulating glycine levels in the synaptic cleft. By blocking GlyT1, this compound increases the concentration of glycine, which acts as a co-agonist at N-methyl-D-aspartate (NMDA) receptors. This potentiation of NMDA receptor function has positioned this compound as a promising therapeutic candidate for a range of central nervous system (CNS) disorders, including schizophrenia, where NMDA receptor hypofunction is implicated. This technical guide provides a comprehensive overview of the discovery of this compound, detailing its mechanism of action, key in vitro and in vivo experimental findings, and the methodologies employed in its characterization.

Introduction

The glutamatergic system, particularly the NMDA receptor, plays a critical role in synaptic plasticity, learning, and memory.[1] Glycine is an obligatory co-agonist for the activation of NMDA receptors, and its concentration in the synapse is tightly regulated by glycine transporters.[1][2] GlyT1 has emerged as a significant drug target for enhancing NMDA receptor function.[2] The inhibition of GlyT1 leads to an elevation of extracellular glycine, thereby potentiating NMDA receptor-mediated neurotransmission.[3] This approach is hypothesized to be beneficial in conditions associated with NMDA receptor hypofunction, such as the cognitive and negative symptoms of schizophrenia.[1][3] this compound was developed as a selective and reversible inhibitor of GlyT1 to test this hypothesis.[3]

Mechanism of Action

This compound exerts its pharmacological effects by selectively binding to and inhibiting the glycine transporter 1. This action leads to a decrease in the reuptake of glycine from the synaptic cleft, resulting in an increased concentration of this amino acid in the vicinity of NMDA receptors. The elevated glycine levels enhance the activation of NMDA receptors by the primary agonist, glutamate. This modulation of the glutamatergic system is the fundamental mechanism through which this compound is believed to exert its therapeutic effects.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound

| Assay | Species | Cell Line/Tissue | IC50 (nM) | Reference |

| GlyT1 Inhibition | Human | SK-N-MC cells | 18 | [3][4] |

| GlyT1 Inhibition | Rat | C6 cells | 15 | [3][4] |

| GlyT1 Inhibition | Mouse | 38 | [3][4] |

Table 2: In Vivo Efficacy of this compound

| Model | Species | Endpoint | Minimal Efficacious Dose (MED) / ID50 | Reference |

| Ex vivo Glycine Uptake | Mouse | Cortical Homogenates | ID50: 5 mg/kg i.p. | [3] |

| Glycine Levels in PFC | Rat | In vivo microdialysis | 3 mg/kg i.p. | [3] |

| NMDA-mediated EPSCs | Rat | Hippocampal Slices | 0.5 µM | [3] |

| Intrastriatal Glycine-induced Rotations | Mouse | 1 mg/kg i.p. | [3] | |

| MK-801-induced Hyperactivity | Mouse/Rat | Reversal of hyperactivity | 10-30 mg/kg i.p. | [3] |

| Prepulse Inhibition Deficit | Mouse (DBA/2) | Normalization of PPI | 15 mg/kg i.p. | [3] |

| Attentional Set-Shifting Task | Rat | Improved cognitive flexibility | 3 and 10 mg/kg i.p. | [5] |

| Contextual Conditioned Fear | Rat | Attenuation of freezing | 30 mg/kg i.p. | [6] |

Experimental Protocols

GlyT1 Binding Assay

This protocol is a representative method for determining the binding affinity of this compound to GlyT1.

-

Materials:

-

Membrane preparations from cells expressing human GlyT1c.

-

Radioligand: [³H]N-methyl-SSR504734.

-

Assay Buffer: 120 mM NaCl, 2 mM KCl, 10 mM HEPES, 1 mM MgCl₂, and 1 mM CaCl₂, pH 7.5.

-

Unlabeled this compound for competition experiments.

-

96-well plates.

-

Scintillation counter.

-

-

Procedure:

-

To each well of a 96-well plate, add 100 µL of the membrane suspension in assay buffer.

-

Add 80 µL of [³H]N-methyl-SSR504734 in assay buffer to achieve a final concentration of 0.5 nM.

-

For competition experiments, add 10 µL of either buffer or a solution of unlabeled this compound at various concentrations.

-

The final volume in each well should be 200 µL, with a final DMSO concentration of 1%.

-

Incubate the plates.

-

Separate the bound and free radioligand by rapid filtration.

-

Measure the radioactivity of the filters using a scintillation counter.

-

Calculate the percent inhibition of specific binding at each concentration of the unlabeled compound to determine the IC50 value.

-

Glycine Uptake Assay

This assay measures the functional inhibition of GlyT1 by this compound.

-

Materials:

-

Human neuroblastoma (SK-N-MC) or rat astrocytoma (C6) cells.[7]

-

[³H]glycine.

-

This compound at various concentrations.

-

Cell culture medium.

-

-

Procedure:

-

Culture the cells to confluency in appropriate plates.

-

Pre-incubate the cells with varying concentrations of this compound for a specified time (e.g., 10 minutes).[7]

-

Add [³H]glycine (e.g., 200 nM) to the medium and incubate for a period within the linear range of uptake (e.g., 90-120 minutes).

-

Wash the cells with ice-cold buffer to remove extracellular [³H]glycine.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Determine the concentration of this compound that inhibits 50% of the specific glycine uptake (IC50).

-

In Vivo Microdialysis

This technique is used to measure extracellular glycine levels in the brain of freely moving animals.

-

Materials:

-

Stereotaxic apparatus.

-

Microdialysis probes.

-

Perfusion pump.

-

Artificial cerebrospinal fluid (aCSF).

-

HPLC system for glycine detection.

-

-

Procedure:

-

Surgically implant a guide cannula into the brain region of interest (e.g., prefrontal cortex) of an anesthetized rat.

-

After a recovery period, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a low flow rate (e.g., 0.1-5 µL/min).

-

Collect dialysate samples at regular intervals.

-

Administer this compound (e.g., 3 mg/kg, i.p.) and continue collecting dialysate samples.[3]

-

Analyze the concentration of glycine in the dialysate samples using HPLC.

-

Attentional Set-Shifting Task (ASST)

This task assesses cognitive flexibility in rats.[5][8]

-

Apparatus:

-

A testing apparatus with a starting compartment and two choice compartments, each containing a digging pot.

-

-

Procedure:

-

Habituation and Training: Rats are food-restricted to motivate them to dig for a food reward. They are trained to discriminate between different digging media (e.g., sawdust vs. woodchips) and different odors.

-

Testing: The task consists of a series of discriminations where the rule for finding the reward changes.

-

Intra-dimensional shift (IDS): The relevant dimension (e.g., digging medium) remains the same, but the specific exemplars are changed.

-

Extra-dimensional shift (EDS): The previously relevant dimension becomes irrelevant, and the rat must now attend to a new dimension (e.g., odor) to find the reward.

-

-

Drug Administration: this compound (e.g., 3 and 10 mg/kg, i.p.) is administered before the testing session.[5][8]

-

Measurement: The primary measure is the number of trials required to reach a criterion of correct choices for each discrimination phase. A reduction in the number of trials to criterion in the EDS phase indicates improved cognitive flexibility.[5][8]

-

Prepulse Inhibition (PPI) Test

This test measures sensorimotor gating, which is often deficient in schizophrenia.

-

Apparatus:

-

A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the startle response.

-

-

Procedure:

-

Acclimation: The mouse is placed in the startle chamber and allowed to acclimate for a short period with background white noise.

-

Testing Session: The session consists of different trial types presented in a pseudo-random order:

-

Pulse-alone trials: A strong startling stimulus (e.g., 120 dB) is presented.

-

Prepulse-alone trials: A weak, non-startling stimulus (e.g., 75-85 dB) is presented.

-

Prepulse-pulse trials: The weak prepulse precedes the strong startling stimulus by a short interval (e.g., 100 ms).

-

-

Drug Administration: this compound (e.g., 15 mg/kg, i.p.) is administered before the test.[3]

-

Measurement: The startle amplitude is recorded for each trial. PPI is calculated as the percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials.

-

MK-801-Induced Hyperactivity

This is a common animal model used to screen for antipsychotic-like activity.

-

Apparatus:

-

An open-field arena equipped with automated activity monitoring systems.

-

-

Procedure:

-

Habituation: The animal (mouse or rat) is placed in the open-field arena to habituate for a period (e.g., 30-60 minutes).

-

Drug Administration:

-

This compound (e.g., 10-30 mg/kg, i.p.) or vehicle is administered.[3]

-

After a pretreatment interval, the NMDA receptor antagonist MK-801 (e.g., 0.15-0.3 mg/kg) is administered to induce hyperlocomotion.

-

-

Measurement: Locomotor activity (e.g., distance traveled, number of beam breaks) is recorded for a set duration (e.g., 60-120 minutes) after MK-801 administration. A reduction in MK-801-induced hyperactivity suggests potential antipsychotic efficacy.

-

Signaling Pathway

The primary signaling pathway modulated by this compound is the glutamatergic pathway involving the NMDA receptor. By increasing synaptic glycine, this compound enhances the probability of NMDA receptor activation in the presence of glutamate. This leads to an influx of Ca²⁺ into the postsynaptic neuron, triggering a cascade of downstream signaling events that are crucial for synaptic plasticity and other neuronal functions.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of GlyT1. The preclinical data strongly support its mechanism of action in potentiating NMDA receptor function through the elevation of synaptic glycine. The compound has demonstrated efficacy in a variety of animal models relevant to the cognitive and negative symptoms of schizophrenia. Although clinical trial data for this compound is not publicly available, the discovery and preclinical development of this compound have significantly advanced our understanding of the therapeutic potential of GlyT1 inhibition for treating CNS disorders. The experimental protocols and data presented in this guide provide a valuable resource for researchers in the field of neuroscience and drug discovery.

References

- 1. mmpc.org [mmpc.org]

- 2. b-neuro.com [b-neuro.com]

- 3. Attentional Set-Shifting Paradigm in the Rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ftp.sanger.ac.uk [ftp.sanger.ac.uk]

- 5. Testing Prepulse Inhibition of Acoustic Startle in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol - IMPReSS [web.mousephenotype.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Blockade of glycine transporter 1 by SSR-504734 promotes cognitive flexibility in glycine/NMDA receptor-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Applications of SSR504734: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SSR504734 is a potent and selective inhibitor of the glycine transporter-1 (GlyT1) that has demonstrated significant therapeutic potential in a range of preclinical models for neuropsychiatric and neurological disorders. By increasing the synaptic availability of glycine, an essential co-agonist at N-methyl-D-aspartate (NMDA) receptors, this compound enhances glutamatergic neurotransmission.[1][2] This mechanism of action underlies its observed efficacy in models of schizophrenia, anxiety, depression, and epilepsy, as well as its ability to improve cognitive function. This technical guide provides an in-depth overview of the core preclinical data, detailed experimental methodologies for key studies, and visual representations of the compound's mechanism and experimental workflows. The quantitative data are summarized for comparative analysis, and signaling pathways are illustrated to facilitate a deeper understanding of this compound's therapeutic potential.

Core Mechanism of Action: Glycine Transporter-1 Inhibition

This compound is a selective and reversible inhibitor of human, rat, and mouse GlyT1.[1][3] Its primary mechanism involves blocking the reuptake of glycine from the synaptic cleft, thereby increasing extracellular glycine concentrations.[1] This elevation of synaptic glycine potentiates the function of NMDA receptors, which are critical for synaptic plasticity, learning, and memory.[4][5] The hypofunction of NMDA receptors has been implicated in the pathophysiology of schizophrenia, making GlyT1 inhibitors like this compound a promising therapeutic strategy.[2][6]

Quantitative Preclinical Efficacy

The following tables summarize the key quantitative data from preclinical studies of this compound across various therapeutic areas.

Table 1: In Vitro and Ex Vivo Potency

| Parameter | Species | Value | Reference |

| IC₅₀ (GlyT1 Inhibition) | Human | 18 nM | [1][3] |

| Rat | 15 nM | [1][3] | |

| Mouse | 38 nM | [1][3] | |

| ID₅₀ (Ex vivo Glycine Uptake) | Mouse (cortical homogenates) | 5 mg/kg i.p. | [1] |

Table 2: Efficacy in Schizophrenia Models

| Model | Species | Endpoint | Minimal Efficacious Dose (MED) / Concentration (MEC) | Reference |

| NMDA Receptor Potentiation | Rat (hippocampal slices) | Potentiation of NMDA-mediated EPSCs | 0.5 µM (MEC) | [1] |

| Intrastriatal Glycine-Induced Rotations | Mouse | Increased rotations | 1 mg/kg i.p. | [1] |

| Prepulse Inhibition Deficit | DBA/2 Mice | Normalization of deficit | 15 mg/kg i.p. | [1] |

| d-amphetamine-induced Hyperactivity | Rat (neonatal PCP treatment) | Reversal of hypersensitivity | 1-3 mg/kg i.p. | [1] |

| Selective Attention Deficits | Rat (neonatal PCP treatment) | Reversal of deficits | 1-3 mg/kg i.p. | [1] |

| MK-801-induced Hyperactivity | Mouse | Reversal of hyperactivity | 10-30 mg/kg i.p. | [1] |

| Extracellular Dopamine Levels | Rat (Prefrontal Cortex) | Increased dopamine | 10 mg/kg i.p. | [1] |

Table 3: Efficacy in Anxiety and Depression Models

| Model | Species | Endpoint | Minimal Efficacious Dose (MED) | Reference |

| Chronic Mild Stress | Mouse | Antidepressant-like effects | 10 mg/kg i.p. | [1] |

| Ultrasonic Distress Calls | Rat Pups | Reduction in calls | 1 mg/kg s.c. | [1] |

| Paradoxical Sleep Latency | Rat | Increased latency | 30 mg/kg i.p. | [1] |

| Contextual Conditioned Fear | Rat | Attenuation of acquisition and expression | 30 mg/kg i.p. | [7] |

Table 4: Efficacy in Epilepsy and Cognition Models

| Model | Species | Endpoint | Effective Dose | Reference |

| Maximal Electroshock Seizure Threshold (MEST) | Mouse | Increased seizure threshold | 30 mg/kg i.p. | [8] |

| Attentional Set-Shifting Task (ASST) | Rat | Improved cognitive flexibility | 3 and 10 mg/kg i.p. | [4] |

Detailed Experimental Protocols

Schizophrenia Models

This test assesses sensorimotor gating, a process that is deficient in individuals with schizophrenia.[9]

-

Animals: Male DBA/2 mice, known for their naturally low PPI, are used.[8]

-

Apparatus: A startle response system (e.g., San Diego Instruments SR-Lab) consisting of a sound-attenuating chamber with a speaker for delivering acoustic stimuli and a sensor to measure the startle response.[9]

-

Procedure:

-

Acclimation: Mice are placed in the startle chamber and allowed to acclimate for a period (e.g., 5 minutes) with background white noise (e.g., 70 dB).

-

Stimuli: The test consists of different trial types presented in a pseudorandom order:

-

Pulse-alone trials: A strong startling stimulus (e.g., 120 dB white noise for 40 ms).

-

Prepulse-pulse trials: A weaker, non-startling acoustic prepulse (e.g., 74, 78, 82, or 90 dB for 20 ms) precedes the startling pulse by a short interval (e.g., 100 ms).[9][10]

-

No-stimulus trials: Background noise only, to measure baseline movement.

-

-

Dosing: this compound (e.g., 30 mg/kg) or vehicle is administered intraperitoneally (i.p.) at a specified time before the test session.[8]

-

-

Data Analysis: PPI is calculated as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials: %PPI = 100 - [(startle response on prepulse-pulse trial / startle response on pulse-alone trial) x 100].

Anxiety and Depression Models

This is a translationally relevant model for inducing depressive-like symptoms, such as anhedonia, in rodents.[7][11]

-

Animals: Male mice or rats.

-

Procedure:

-

Stress Regimen: For several weeks (e.g., 4-8 weeks), animals are subjected to a series of mild, unpredictable stressors on a daily basis.[4][7] The stressors are varied to prevent habituation and can include:

-

Damp bedding

-

Cage tilt (e.g., 45 degrees)

-

Reversal of the light/dark cycle

-

Social stress (e.g., housing with different partners)

-

Shallow water bath

-

Predator sounds or smells

-

Removal of bedding[7]

-

-

Dosing: During the final weeks of the stress regimen, animals are treated with this compound (e.g., 10 mg/kg i.p.) or vehicle.[1]

-

-

Behavioral Assessment: Anhedonia is typically assessed using the Sucrose Preference Test (SPT), where the consumption of a sucrose solution versus water is measured.[4][11] A decrease in sucrose preference in stressed animals is indicative of anhedonia, and reversal of this deficit by this compound suggests antidepressant-like activity.

This model assesses fear-related learning and memory, which are relevant to anxiety disorders.[3][12]

-

Animals: Male rats.[1]

-

Apparatus: A conditioning chamber equipped with a grid floor for delivering footshocks and a system for recording freezing behavior.

-

Procedure:

-

Fear Acquisition:

-

Fear Expression:

-

24 hours later, the animals are returned to the same chamber (context) without the footshock.

-

Freezing behavior (complete immobility except for respiration) is measured as an index of conditioned fear.[1]

-

-

-

Data Analysis: The duration of freezing is quantified. A reduction in freezing time in the this compound-treated group indicates an attenuation of fear memory.

Epilepsy Models

This test is used to evaluate the anticonvulsant properties of a compound by determining the current intensity required to induce a tonic hindlimb extension seizure.[5][13]

-

Animals: Male mice.

-

Apparatus: An electroshock device with corneal or ear-clip electrodes.

-

Procedure:

-

Data Analysis: The seizure threshold (in mA) is determined for each animal. An increase in the seizure threshold in the this compound-treated group indicates an anticonvulsant effect.[2]

Cognition Models

This task assesses cognitive flexibility, a form of executive function that is often impaired in schizophrenia.[6][14][15]

-

Animals: Male rats.

-

Apparatus: A testing apparatus with two digging pots that can be filled with different digging media and scented with various odors.

-

Procedure:

-

Habituation and Training: Animals are food-deprived and trained to dig in the pots to find a food reward.

-

Discrimination Phases: The task consists of a series of discrimination problems where the animal must learn a rule to find the reward. The relevant dimension (e.g., digging medium or odor) changes across different phases of the task.

-

Intra-dimensional shift (IDS): The animal must learn a new set of stimuli within the same dimension (e.g., new digging media).

-

Extra-dimensional shift (EDS): The animal must shift its attention to a previously irrelevant dimension (e.g., from digging medium to odor).[6]

-

-

Dosing: this compound (e.g., 3 and 10 mg/kg i.p.) or vehicle is administered before the test session.[14]

-

-

Data Analysis: The number of trials required to reach a criterion (e.g., 6 consecutive correct choices) is recorded for each phase. A reduction in the number of trials to criterion in the EDS phase for the this compound-treated group indicates improved cognitive flexibility.[14]

Experimental Workflow Visualizations

Conclusion

This compound has a robust preclinical profile, demonstrating efficacy in a variety of animal models relevant to schizophrenia, anxiety, depression, and epilepsy. Its mechanism of action, centered on the enhancement of NMDA receptor function through GlyT1 inhibition, provides a strong rationale for its therapeutic potential. The compound's ability to improve cognitive flexibility further broadens its applicability to disorders characterized by cognitive deficits. While this compound was reported to be in Phase I clinical trials for schizophrenia, no data has been publicly reported, and its current development status is unknown.[5] Further clinical investigation is warranted to translate these promising preclinical findings into effective treatments for patients.

References

- 1. This compound, a glycine transporter-1 inhibitor, attenuates acquisition and expression of contextual conditioned fear in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of this compound, a Selective Glycine Transporter Type 1 Inhibitor, on Seizure Thresholds, Neurotransmitter Levels, and Inflammatory Markers in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. maze.conductscience.com [maze.conductscience.com]

- 4. The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 6. The Attentional Set Shifting Task: A Measure of Cognitive Flexibility in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An Unpredictable Chronic Mild Stress Protocol for Instigating Depressive Symptoms, Behavioral Changes and Negative Health Outcomes in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Prepulse inhibition of the startle reflex and response to antipsychotic treatments in two outbred mouse strains in comparison to the inbred DBA/2 mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Neurological Disorders: Prepulse Inhibition | Taconic Biosciences [taconic.com]

- 10. Prepulse Inhibition Deficits and Perseverative Motor Patterns in Dopamine Transporter Knock-Out Mice: Differential Effects of D1 and D2 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Contextual and Cued Fear Conditioning Test Using a Video Analyzing System in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchwithrowan.com [researchwithrowan.com]

- 14. researchgate.net [researchgate.net]

- 15. One moment, please... [b-neuro.com]

Preclinical Profile of SSR504734: A Glycine Transporter-1 Inhibitor

This technical guide provides an in-depth overview of the preclinical data for SSR504734, a selective and reversible inhibitor of the glycine transporter type 1 (GlyT1). The information presented is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource on the compound's mechanism of action, pharmacokinetic profile, and efficacy in various animal models.

Core Mechanism and Pharmacological Profile

This compound exerts its effects by blocking the reuptake of glycine, an obligatory co-agonist at the N-methyl-D-aspartate (NMDA) receptor.[1] By inhibiting GlyT1, this compound increases the concentration of glycine in the synaptic cleft, thereby potentiating glutamatergic neurotransmission via the NMDA receptor.[1][2] This mechanism is the foundation for its potential therapeutic applications in disorders characterized by NMDA receptor hypofunction, such as schizophrenia.[1]

Data Presentation: In Vitro and Ex Vivo Potency

The potency of this compound has been quantified across different species and experimental conditions. The following tables summarize the key quantitative data from preclinical studies.

Table 1: In Vitro Inhibitory Potency (IC₅₀)

| Target | Species | Cell Line/Preparation | IC₅₀ (nM) | Reference |

| GlyT1 | Human | SK-N-MC cells | 18 | [1][3] |

| GlyT1 | Rat | C6 cells | 15 | [1][3] |

| GlyT1 | Mouse | - | 38 | [1] |

Table 2: Ex Vivo and In Vivo Pharmacological Activity

| Parameter | Species | Administration | Dose/Concentration | Effect | Reference |

| Glycine Uptake Inhibition (ID₅₀) | Mouse | i.p. | 5.0 mg/kg | 50% inhibition of ex vivo glycine uptake in cortical homogenates. | [1] |

| Glycine Uptake Inhibition (ID₅₀) | Mouse | p.o. | 4.6 mg/kg | 50% inhibition of ex vivo glycine uptake in cortical homogenates. | [3] |

| Extracellular Glycine Increase | Rat | i.p. | 3 mg/kg (MED) | Increased glycine levels in the prefrontal cortex (PFC). | [1] |

| NMDA-mediated EPSC Potentiation | Rat | In vitro | 0.5 µM (MEC) | Potentiation of excitatory postsynaptic currents in hippocampal slices. | [1] |

| Extracellular Dopamine Increase | Rat | i.p. | 10 mg/kg (MED) | Increased dopamine levels in the prefrontal cortex. | [1] |

IC₅₀: Half maximal inhibitory concentration; ID₅₀: Half maximal inhibitory dose; MED: Minimal Efficacious Dose; MEC: Minimal Efficacious Concentration; i.p.: Intraperitoneal; p.o.: Per os (oral).

Signaling Pathway and Experimental Workflow

The primary signaling pathway affected by this compound involves the enhancement of NMDA receptor function. This has downstream consequences on other neurotransmitter systems, notably the dopaminergic system in the prefrontal cortex.

The preclinical evaluation of this compound involves a series of established behavioral and neurochemical assays. The general workflow for testing a novel compound like this compound in a model of schizophrenia is depicted below.

Efficacy in Animal Models of Schizophrenia

This compound has demonstrated efficacy in several rodent models that recapitulate symptoms of schizophrenia. These models are crucial for establishing proof-of-concept and determining effective dose ranges.

Table 3: Efficacy in Preclinical Models

| Model | Species | Symptom Modeled | Dose Range (i.p.) | Effect | Reference |

| MK-801-Induced Hyperactivity | Mouse/Rat | Positive Symptoms | 10-30 mg/kg (MED) | Reverses hyperactivity. | [1] |

| d-Amphetamine-Induced Hyperactivity | Rat | Positive Symptoms | 1-3 mg/kg (MED) | Reverses hypersensitivity to locomotor effects. | [1] |

| Prepulse Inhibition (PPI) Deficit | DBA/2 Mouse | Sensorimotor Gating Deficit | 15 mg/kg (MED) | Normalizes spontaneous PPI deficit. | [1] |

| Attentional Set-Shifting Task (ASST) | Rat | Cognitive Deficits | 3-10 mg/kg | Improves cognitive flexibility (reduces trials to criterion in ED shift). | [4][5] |

| Contextual Fear Conditioning | Rat | Anxiety/Fear Memory | 30 mg/kg | Attenuates acquisition and expression of conditioned fear. | [6] |

MED: Minimal Efficacious Dose; ED: Extra-dimensional.

Experimental Protocols

Detailed methodologies are critical for the interpretation and replication of preclinical findings. Below are synthesized protocols for key experiments involving this compound.

NMDA Antagonist-Induced Hyperactivity

This model assesses the potential of a compound to mitigate the psychotomimetic effects of NMDA receptor antagonists like MK-801 (dizocilpine).[7][8]

-

Animals: Male BALB/c or C57BL/6 mice, or Sprague-Dawley rats.[7][9]

-

Apparatus: Open-field arenas or automated locomotor activity cages equipped with infrared beams to detect movement.

-

Procedure:

-

Animals are habituated to the testing room for at least 60 minutes.

-

Animals are pre-treated with this compound (e.g., 10-30 mg/kg, i.p.) or vehicle. The pre-treatment time is typically 30-60 minutes.[1]

-

Animals are placed in the activity cages for a habituation period (e.g., 30-60 minutes).[10]

-

The NMDA antagonist MK-801 (e.g., 0.1-0.32 mg/kg, i.p.) or saline is administered.[7][8]

-

Locomotor activity (e.g., distance traveled, beam breaks) is recorded for a subsequent period of 75-120 minutes.[7]

-

-

Primary Endpoint: A significant reduction in the total distance traveled in the this compound + MK-801 group compared to the vehicle + MK-801 group.

Prepulse Inhibition (PPI) of the Acoustic Startle Response

PPI is a measure of sensorimotor gating, a process that is deficient in schizophrenic patients. The DBA/2 mouse strain exhibits a naturally low level of PPI and is sensitive to antipsychotic drugs.[11][12]

-

Animals: Male DBA/2 mice are commonly used due to their inherent PPI deficits.[11]

-

Apparatus: A startle response system (e.g., SR-LAB) consisting of a small animal enclosure within a sound-attenuated chamber. A piezoelectric accelerometer detects the whole-body startle response.[13]

-

Procedure:

-

This compound (e.g., 15-30 mg/kg, i.p.) or vehicle is administered 30-60 minutes before testing.[1][11]

-

The mouse is placed in the enclosure and allowed to acclimate for 5 minutes with background white noise (e.g., 70 dB).[13]

-

The test session consists of multiple trial types presented in a pseudorandom order:

-